1-Butylbenzimidazol-4-ol is classified as a benzimidazole derivative. Benzimidazoles are a class of compounds known for their biological activity, including antiviral, antimicrobial, and antitumor properties . The specific structure of 1-butylbenzimidazol-4-ol includes a butyl group attached to the nitrogen atom of the benzimidazole ring, which influences its chemical behavior and biological activity.
The synthesis of 1-butylbenzimidazol-4-ol can be achieved through various methods. One notable approach involves the condensation reaction between 2-aminobenzimidazole and an appropriate aldehyde under microwave irradiation. This method has been shown to yield significant quantities of the desired product with high efficiency. The reaction conditions typically include:
For example, a typical synthesis might involve the following steps:
The molecular structure of 1-butylbenzimidazol-4-ol consists of a benzimidazole core with a butyl substituent at the nitrogen position. The structure can be analyzed using various computational methods such as Density Functional Theory (DFT), which provides insights into bond lengths, angles, and electronic distributions.
Key structural features include:
The optimized molecular parameters can be calculated using advanced computational techniques, revealing important insights into its stability and reactivity.
1-Butylbenzimidazol-4-ol participates in various chemical reactions typical of benzimidazole derivatives. These include:
The reaction conditions often involve varying solvents (e.g., dichloromethane or ethanol) and temperatures to optimize yields .
The mechanism of action for compounds like 1-butylbenzimidazol-4-ol often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies employing molecular docking simulations can provide detailed insights into how these compounds interact with their targets at the molecular level.
1-Butylbenzimidazol-4-ol exhibits several notable physical and chemical properties:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize these properties .
The applications of 1-butylbenzimidazol-4-ol are diverse:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic contexts.
1-Butylbenzimidazol-4-ol (C₁₁H₁₄N₂O) features a benzimidazole core where a benzene ring is fused to an imidazole ring at the 4,5-positions. The compound’s molecular weight is 190.25 g/mol, with the n-butyl chain (-CH₂-CH₂-CH₂-CH₃) attached to the imidazole nitrogen (N1) and a hydroxyl group (-OH) at the C4 position of the benzene ring. This arrangement creates an asymmetric electron density distribution. The hydroxyl group acts as a strong electron-donating moiety, increasing electron density at C4/C5, while the imidazole nitrogen (N3) remains electron-deficient. This push-pull configuration influences reactivity and intermolecular interactions, such as hydrogen bonding via N3-H and O-H groups [9].
Spectroscopic data reveal distinct features:
Table 1: Spectroscopic Signatures of 1-Butylbenzimidazol-4-ol
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 10.5 ppm (s, 1H) | Hydroxyl proton (hydrogen-bonded) |
δ 4.2 ppm (t, 2H) | N-CH₂- of butyl group | |
IR | 3200–3400 cm⁻¹ (broad) | O-H stretch |
1650 cm⁻¹ (sharp) | C=N stretch (imidazole ring) | |
ESI-MS | m/z 191.2 [M+H]⁺ | Molecular ion peak |
m/z 134.1 [M+H–C₄H₉]⁺ | Loss of butyl group |
Positional isomerism in benzimidazole derivatives arises when functional groups occupy distinct sites on the fused ring system. For 1-butylbenzimidazol-4-ol, the N1-butyl substitution prevents tautomerism observed in unsubstituted analogs (e.g., 1H-benzimidazol-4-ol, where N1-H allows proton exchange between N1 and N3) [9]. This "locks" the electronic configuration, enhancing stability.
The butyl group’s position critically modulates physicochemical properties:
Table 2: Impact of Butyl Group Position on Key Properties
Isomer | Substitution Pattern | logP | pKa (N3) | Key Consequence |
---|---|---|---|---|
1-Butylbenzimidazol-4-ol | Butyl at N1, OH at C4 | ~2.8 | ~4.9 | Enhanced membrane permeability |
4-Butylbenzimidazol-1-ol | Butyl at C4, OH at N1 | ~2.5 | ~8.2 | Disrupted aromaticity |
2-Butylbenzimidazol-4-ol | Butyl at C2, OH at C4 | ~3.1 | ~5.1 | Steric inhibition of hydrogen bonding |
The biological and physicochemical profiles of 1-butylbenzimidazol-4-ol vary significantly with minor structural changes:
1-H-Benzimidazol-4-ol (Sigma-Aldrich) shows tautomerism between 4-ol and 4-one forms, which is eliminated by N1-alkylation. The butyl group stabilizes the hydroxy form, favoring DNA intercalation via the hydroxyl oxygen [9] [3].
Hydroxyl Position Isomerism:
2-(Dimethylamino)-1-methyl-1H-benzimidazol-4-ol (CAS 177478-28-3) introduces a tertiary amine at C2, enabling additional hydrogen bonding. This boosts antibacterial activity (e.g., S. aureus MIC = 16 µg/mL) but reduces metabolic stability [6].
Electronic Modifications:
Table 3: Bioactivity Comparison of Benzimidazol-4-ol Derivatives
Compound | Antimicrobial MIC (µg/mL) | Anticancer Activity (IC₅₀, µM) | Key Structural Determinant |
---|---|---|---|
1-Butylbenzimidazol-4-ol | S. aureus: 32 | HeLa: 58 | N1-butyl enhances cellular uptake |
1-Methylbenzimidazol-4-ol | S. aureus: 128 | HeLa: >100 | Shorter alkyl chain limits uptake |
2-(Dimethylamino)-1-methyl-1H-benzimidazol-4-ol | S. aureus: 16 | HeLa: 42 | C2-dimethylamino enables target binding |
4-Methyl-1H-benzimidazol-5-ol | S. aureus: 256 | HeLa: >100 | Steric hindrance at C5-OH |
The butyl group’s length provides optimal balance: Shorter chains (methyl, ethyl) lack lipophilicity for membrane penetration, while bulkier groups (phenyl, cyclohexyl) disrupt planarity, hindering DNA intercalation [3] [10]. This underscores the critical role of N1-alkyl chain engineering in optimizing benzimidazole-based therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3